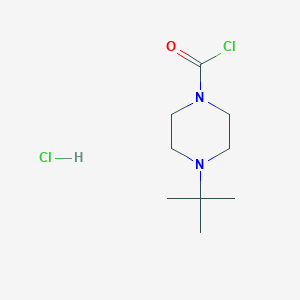

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride

Description

4-tert-Butylpiperazine-1-carbonyl chloride hydrochloride is a piperazine-derived compound featuring a tert-butyl group at the 4-position, a carbonyl chloride moiety, and a hydrochloride salt. The carbonyl chloride group enables nucleophilic substitution reactions, making it valuable for forming amides or ureas. The hydrochloride salt enhances solubility and stability, a common strategy in drug development .

Properties

IUPAC Name |

4-tert-butylpiperazine-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O.ClH/c1-9(2,3)12-6-4-11(5-7-12)8(10)13;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBSBZGIWDZXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride typically involves the reaction of tert-butylpiperazine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-tert-butylpiperazine-1-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform, acetonitrile.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

Substituted Piperazines: Formed through substitution reactions.

Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride with structurally or functionally related compounds, based on synthesis routes, molecular properties, and applications:

Key Observations:

Structural Influence on Reactivity :

- The carbonyl chloride in this compound facilitates nucleophilic acyl substitution, similar to 4-benzhydrylpiperazine-1-carbonyl chloride .

- Hydrochloride salts (e.g., in ) improve solubility, critical for bioavailability in drug candidates .

Functional Group Impact :

- tert-Butyl groups (e.g., in ) enhance steric bulk, protecting reactive sites during synthesis.

- Chloroethyl () and benzamidine () groups enable alkylation and enzyme inhibition, respectively.

Synthetic Flexibility :

- Boc-protected piperazines () are versatile intermediates, as the Boc group is easily removed under acidic conditions.

Biological Relevance :

- Piperazine derivatives are prevalent in drugs targeting receptors (e.g., NMDA antagonists in ) or enzymes (e.g., protease inhibitors in ).

Biological Activity

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, suggesting that this compound may exhibit similar activity. This inhibition is relevant in the context of treating neurodegenerative diseases such as Alzheimer's .

- Dopamine Receptor Interaction : Research indicates that related compounds can modulate dopamine receptor activity, particularly the D3 receptor, which plays a role in mood regulation and reward pathways .

Study 1: Antimicrobial Evaluation

A study conducted on various piperazine derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated varying degrees of inhibition, with some derivatives demonstrating significant antimicrobial activity compared to control groups.

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study, several piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase. The results showed that compounds with structural similarities to this compound exhibited promising inhibitory effects, suggesting potential therapeutic applications in neurodegenerative conditions .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Documentation : Report exact stoichiometry, solvent grades, and stirring rates.

- Open Data : Share raw NMR/HPLC files in public repositories (e.g., Zenodo).

- Collaborative Trials : Cross-validate results with independent labs using shared batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.